molecular formula C8H7ClF2O3S B1407183 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride CAS No. 1552934-62-9

3-Ethoxy-2,6-difluorobenzenesulfonyl chloride

Cat. No.: B1407183
CAS No.: 1552934-62-9
M. Wt: 256.65 g/mol
InChI Key: DHVSAZLWKMRDEP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-ethoxy-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-6-4-3-5(10)8(7(6)11)15(9,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVSAZLWKMRDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Ethoxy-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include sulfuryl chloride and difluorophenyllithium. The reaction conditions are carefully controlled to achieve the desired outcomes.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride is in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds.

Case Study: Synthesis of Sulfonamide Derivatives

A notable application involves the synthesis of sulfonamide derivatives, which are crucial for developing antibiotics and other therapeutic agents. The compound can react with amines to form sulfonamides, enhancing their biological activity against various pathogens.

Reaction Scheme: R NH2+3 Ethoxy 2 6 difluorobenzenesulfonyl chlorideR NH SO2C6H3(F)2+HCl\text{R NH}_2+\text{3 Ethoxy 2 6 difluorobenzenesulfonyl chloride}\rightarrow \text{R NH SO}_2-\text{C}_6\text{H}_3(\text{F})_2+\text{HCl}This reaction demonstrates how the sulfonyl chloride group facilitates the formation of new bonds, leading to biologically active compounds.

Synthesis of Agrochemicals

In addition to medicinal applications, this compound is utilized in the synthesis of agrochemicals. Its ability to modify existing chemical structures makes it valuable for developing herbicides and pesticides.

Case Study: Herbicide Development

Research has shown that derivatives synthesized from this compound exhibit herbicidal properties. For instance, modifying the ethoxy group can enhance selectivity towards specific weed species while minimizing toxicity to crops.

Example Derivative:

Compound NameActivitySelectivity
Ethoxy-sulfonamide derivativeHerbicidalHigh
Ethoxy-acid derivativeHerbicidalModerate

Organic Synthesis

The compound is also significant in organic synthesis as a building block for more complex molecules. Its versatility allows chemists to create various functional groups through substitution reactions.

Applications in Material Science

In material science, this compound can be used to synthesize polymers with specific properties. The incorporation of fluorine atoms often leads to materials with enhanced thermal stability and chemical resistance.

Material Properties Comparison:

PropertyStandard PolymerPolymer with Fluorinated Sulfonyl Chloride
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are crucial in various biochemical and chemical processes.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride
  • CAS Number : 1552934-62-9 (as per )
  • Molecular Formula : C₈H₇ClF₂O₃S (derived from substituent analysis)
  • Molecular Weight : ~256.52 g/mol (calculated)

Structural Features
The compound consists of a benzene ring substituted with:

  • An ethoxy group (-OCH₂CH₃) at position 3.
  • Fluorine atoms at positions 2 and 6.
  • A sulfonyl chloride (-SO₂Cl) group at position 1.

Applications As a benzenesulfonyl chloride derivative, it serves as a key intermediate in organic synthesis, particularly in sulfonylation reactions to modify hydroxyl or amino groups in pharmaceuticals and agrochemicals .

Structural and Functional Analogues

The reactivity and applications of this compound are influenced by its substituents. Below is a comparative analysis with structurally related sulfonyl chlorides:

Table 1: Comparative Data on Benzenesulfonyl Chloride Derivatives
Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound 1552934-62-9 C₈H₇ClF₂O₃S 256.52 3-ethoxy, 2,6-F, 1-SO₂Cl Lipophilic intermediate for drug synthesis
2,6-Difluorobenzenesulfonyl chloride Not provided C₆H₃ClF₂O₂S 208.60 2,6-F, 1-SO₂Cl Boiling point: 210°C; density: 1.568 g/mL; used in protecting group chemistry
4-Butoxy-2,6-difluorobenzenesulfonyl chloride 1548143-20-9 C₁₀H₁₁ClF₂O₃S 292.71 4-butoxy, 2,6-F, 1-SO₂Cl Extended alkyl chain increases hydrophobicity; research intermediate
2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride 376637-84-2 C₇H₃Cl₂F₃O₂S 283.02 2,6-Cl, 3-CF₃, 1-SO₂Cl Electron-withdrawing groups enhance electrophilic reactivity

Key Comparative Insights

Electronic Effects
  • Ethoxy Group : The electron-donating ethoxy group in the target compound reduces the electrophilicity of the sulfonyl chloride compared to electron-withdrawing substituents (e.g., -CF₃ or -Cl in other analogues). This may slow hydrolysis but improve stability in storage .
  • Fluorine Atoms : Fluorine’s electronegativity directs electrophilic substitution reactions to specific ring positions, enhancing regioselectivity in synthetic pathways .
Steric and Lipophilic Considerations
  • The ethoxy group introduces moderate steric hindrance, which may limit reactivity with bulky nucleophiles compared to smaller substituents (e.g., -F or -Cl).
  • Compared to 4-butoxy-2,6-difluorobenzenesulfonyl chloride, the shorter ethoxy chain in the target compound balances lipophilicity and solubility, making it more versatile in aqueous-organic reaction systems .

Limitations and Challenges

  • Hydrolysis Sensitivity : Like all sulfonyl chlorides, it hydrolyzes rapidly in water, necessitating anhydrous conditions .
  • Limited Commercial Availability: indicates discontinuation of some suppliers, highlighting sourcing challenges for large-scale applications.

Biological Activity

3-Ethoxy-2,6-difluorobenzenesulfonyl chloride is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H10ClF2O2S
  • IUPAC Name : this compound
  • CAS Number : 60230-36-6

The compound features a benzene ring substituted with ethoxy and difluorobenzenesulfonyl groups, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Its sulfonamide moiety is known to interact with various biological targets, including:

  • Kinases : It has been shown to inhibit PI3K/Akt/mTOR signaling pathways, which are critical in cancer cell proliferation and survival.
  • Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their activity and leading to downstream effects on cellular signaling.

Antitumor Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it was found to induce apoptosis in HCT-116 colorectal cancer cells by blocking the phosphorylation of AKT, thereby disrupting the PI3K/AKT/mTOR signaling pathway. This mechanism leads to cell cycle arrest and increased apoptosis rates in treated cells .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Cell Cycle Arrest and Apoptosis Induction :
    • A study evaluated the effects of this compound on HCT-116 cells. Flow cytometry analysis revealed that treatment resulted in significant G0/G1 phase arrest and increased apoptosis rates. This study highlights the compound's potential for cancer therapy through targeted cell cycle modulation .
  • Inhibition of PI3K Activity :
    • In a series of experiments, the compound demonstrated potent inhibition of PI3K activity at low nanomolar concentrations. This inhibition correlated with reduced tumor growth in xenograft models, indicating its therapeutic potential against cancers driven by aberrant PI3K signaling .

Data Table: Biological Activity Comparison

CompoundIC50 (nM)Cell LineMechanism of Action
This compound22HCT-116PI3K/AKT/mTOR pathway inhibition
Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate0.22MCF-7Anticancer via apoptosis induction
Sulfonamide derivativesVariesVarious bacteriaInhibition of folic acid synthesis

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to prevent decomposition of 3-Ethoxy-2,6-difluorobenzenesulfonyl chloride?

  • Methodological Answer : Store in airtight, moisture-free containers under inert gas (e.g., nitrogen) at 2–8°C. Sulfonyl chlorides are prone to hydrolysis; avoid exposure to humidity. Use desiccants like silica gel in storage vials. Regularly monitor purity via NMR or HPLC .

Q. How can the structure of this compound be confirmed after synthesis?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Identify ethoxy (-OCH₂CH₃) and fluorine substituents. For example, ¹⁹F NMR typically shows distinct shifts for ortho/para fluorines.
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and ~1180 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₆ClF₂O₃S). Cross-reference with analogous sulfonyl chlorides .

Q. What solvents are optimal for reactions involving this compound?

  • Methodological Answer : Use anhydrous, aprotic solvents (e.g., dichloromethane, THF, or acetonitrile). Pre-dry solvents over molecular sieves. Avoid alcohols or water to prevent premature hydrolysis. Test solubility at low concentrations first .

Advanced Research Questions

Q. How can competing hydrolysis and nucleophilic substitution reactions be controlled during amide bond formation?

  • Methodological Answer :

  • Reaction Conditions : Maintain temperatures below 0°C to slow hydrolysis. Use a two-phase system (e.g., DCM/water) with a phase-transfer catalyst.
  • Stoichiometry : Add amines in slight excess (1.2–1.5 eq) to favor substitution. Monitor pH to avoid acidic conditions that accelerate hydrolysis.
  • Analysis : Track reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate) or LC-MS .

Q. What synthetic strategies mitigate byproduct formation during the preparation of this compound?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce ethoxy and fluorine groups before sulfonation to minimize steric hindrance.
  • Chlorination Optimization : Use SOCl₂ or PCl₅ in anhydrous toluene at reflux. Avoid over-chlorination by quenching with ice-cold NaHCO₃.
  • Byproduct Identification : Use GC-MS or preparative HPLC to isolate impurities (e.g., disulfonyl chlorides or de-ethoxy derivatives) .

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the sulfonyl chloride group?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 3-ethoxybenzenesulfonyl chloride) in nucleophilic substitutions.
  • DFT Calculations : Model the electronic environment to predict activation barriers. Fluorine’s -I effect enhances electrophilicity at the sulfur center, accelerating reactions with nucleophiles like amines.
  • Experimental Validation : Conduct competitive reactions with controlled equivalents of nucleophiles to quantify rate differences .

Notes

  • Safety : This compound is corrosive (H314). Always use PPE and conduct reactions in a fume hood. Neutralize spills with sodium bicarbonate .
  • Data Limitations : Direct experimental data for this specific compound is limited; inferences are drawn from structurally related sulfonyl chlorides and fluorinated aromatics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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